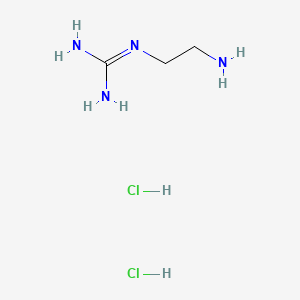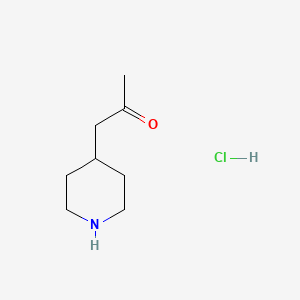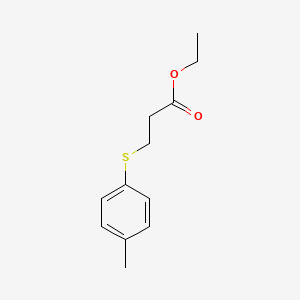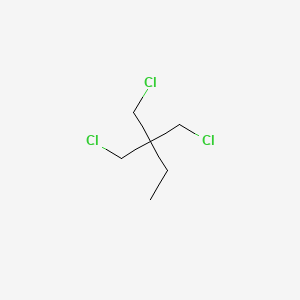
1,1,1-Tris(chloromethyl)propane
説明
1,1,1-Tris(chloromethyl)propane is a chemical compound with the linear formula C2H5C(CH2Cl)3 . It has a molecular weight of 189.51 .
Molecular Structure Analysis
The molecular structure of this compound consists of a propane backbone with three chloromethyl groups attached . The presence of these chloromethyl groups makes the compound highly reactive.Physical And Chemical Properties Analysis
This compound has a melting point of 42-44 °C . Its density is predicted to be 1.171±0.06 g/cm3 .科学的研究の応用
Synthesis and Chemical Reactions
1,1,1-Tris(chloromethyl)propane is utilized in various chemical syntheses and reactions. For instance, Pisareva et al. (2004) explored its use in producing trigonal tris(phosphine oxides) through reaction with diphenylphosphine, yielding stable compounds like 1,1,1-tris(diphenylphosphorylmethyl)propane (Pisareva et al., 2004). Janssen et al. (1994) synthesized functionalized tripod ligands using a derivative of this compound, highlighting its role in coordinating with metal ions (Janssen et al., 1994). Similarly, studies on the synthesis of 1,1,1-tris(2-pyridylaminocarbonylmethoxymethyl)propane demonstrate its applications in ionophore and coordination compound production (Lu et al., 2002).
Environmental and Biological Studies
In environmental and biological contexts, the derivatives of this compound are significant. Bosma and Janssen (1998) investigated the biotransformation of chlorinated propanes, including 1,2,3-trichloropropane, by Methylosinus trichosporium, revealing insights into pollutant degradation (Bosma & Janssen, 1998). McGee et al. (2012) studied the developmental toxicity of chlorinated phosphate esters (CPEs) in zebrafish embryos, focusing on compounds like tris(1,3-dichloro-2-propyl) phosphate, a CPE related to this compound (McGee et al., 2012).
Material Science and Catalysis
In material science, this compound derivatives find applications as catalysts and in the development of new materials. For example, Rezaei et al. (2014) used propane-1,2,3-triyl tris(hydrogen sulfate) as a catalyst for synthesizing biscoumarin derivatives in water and solvent-free conditions, demonstrating the compound's catalytic efficiency and eco-friendliness (Rezaei, Moezzi, & Doroodmand, 2014). Another study by Czupryński, Paciorek-Sadowska, and Liszkowska (2002) investigated the use of Tri(1-chloro-3-etoxy-propane-2-ol) borate in improving the properties of rigid polyurethane-polyisocyanurate foams, highlighting its application in enhancing fire retardant properties (Czupryński, Paciorek-Sadowska, & Liszkowska, 2002).
Miscellaneous Applications
This compound and its derivatives are also involved in various other scientific applications. The study by Belen'kii, Vitenberg, and D'yakonov (1964) on the use of 1,2,3-tris (2-cyanoethoxy)-propane as a stationary phase in gas-liquid chromatography exemplifies its role in analytical chemistry (Belen'kii, Vitenberg, & D'yakonov, 1964). Additionally, Nagaj et al. (2013) investigated the coordination model and stability constants of Cu(II) complexes of Tris buffer, a compound related to this compound, revealing its importance in biochemical buffering (Nagaj et al., 2013).
Safety and Hazards
特性
IUPAC Name |
1-chloro-2,2-bis(chloromethyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl3/c1-2-6(3-7,4-8)5-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSVHDXSWICLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393720 | |
| Record name | 1,1,1-Tris(chloromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82925-88-0 | |
| Record name | 1,1,1-Tris(chloromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol](/img/structure/B1608672.png)
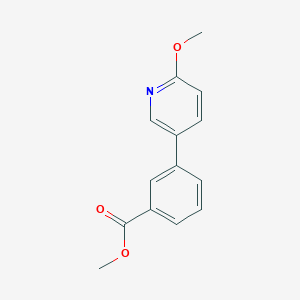
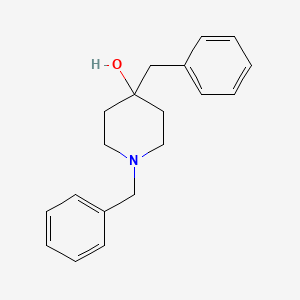
![2-(3,4-Dimethoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1608678.png)

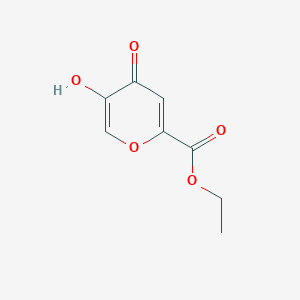
![1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1608682.png)

![1-[3-(Triethoxysilyl)propyl]-1H-imidazole](/img/structure/B1608684.png)
